molecular formula C8H14O4 B1293819 7-Methoxy-7-oxoheptanoic acid CAS No. 20291-40-1

7-Methoxy-7-oxoheptanoic acid

Cat. No. B1293819
CAS RN: 20291-40-1
M. Wt: 174.19 g/mol
InChI Key: YOLQOHRXBGFZED-UHFFFAOYSA-N
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Description

7-Methoxy-7-oxoheptanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its related compounds, such as methyl 7-oxoheptanoate, are important intermediates in the synthesis of various chemical entities, including prostaglandins and pharmaceutical intermediates. These compounds are derived from cycloheptanone and have been utilized in multi-step synthetic processes to achieve the desired functionalization and molecular complexity .

Synthesis Analysis

The synthesis of related compounds to 7-Methoxy-7-oxoheptanoic acid involves several steps starting from cycloheptanone. For instance, methyl 7-oxoheptanoate can be prepared in two steps from cycloheptanone through the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . Another method involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol to give ethyl or methyl 7-hydroxyheptanoate, which is then oxidized to the corresponding 7-oxoheptanoate . Additionally, 7-alkyl-7-methoxycarbonylcycloheptatrienes can be synthesized by alkylation of cycloheptatriene-7-carboxylic acid followed by methylation .

Molecular Structure Analysis

The molecular structure of compounds related to 7-Methoxy-7-oxoheptanoic acid, such as 7-alkyl-7-methoxycarbonylcycloheptatrienes, exhibits interesting features like valence isomerization between cycloheptatriene and norcaradiene forms. This isomerization is influenced by steric factors . The molecular structure of these compounds is crucial for their reactivity and the subsequent transformations they undergo in synthetic pathways.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 7-Methoxy-7-oxoheptanoic acid include alkylation, methylation, ozonolysis, and oxidation reactions. For example, the base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene leads to the formation of various isomers, which exhibit specific hydrogen exchange reactions . These reactions are fundamental in manipulating the chemical structure to achieve the desired functional groups necessary for further synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Methoxy-7-oxoheptanoic acid itself are not detailed in the provided papers, the properties of similar compounds can be inferred. Methyl 7-oxoheptanoate, for example, is a key intermediate that can be separated by gas chromatography, indicating its stability and volatility under such conditions . The synthesis of related compounds often involves careful consideration of the physical and chemical properties to ensure the success of the synthetic route and the purity of the final product .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Prostaglandins : Methyl 7-Oxoheptanoate, a derivative of 7-Methoxy-7-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins, demonstrating the compound's significance in pharmaceutical synthesis (Ballini & Petrini, 1984).

  • Gas Chromatography Monitoring : The compound is also important in analytical chemistry, where its conversion from cycloheptanone is monitored via gas chromatography, showcasing its role in methodological studies in chemistry (Wakharkar et al., 1994).

  • Synthesis of Diverse Chemical Structures : Ethyl 2-acetoxy-3-oxoheptanoate, related to 7-Methoxy-7-oxoheptanoic acid, is used in reactions to produce various chemical structures, indicating the compound's versatility in organic synthesis (Takeda et al., 1977).

Applications in Medicinal Chemistry

  • Antiproliferative Activity in Synthesis : Derivatives of 7-oxoheptanoate exhibit antiproliferative activities, as seen in synthesized compounds showing cytotoxicity against human epithelial lung carcinoma cells, highlighting its potential in cancer research (Nurieva et al., 2015).

  • Photocleavage Applications : Studies on 1-acyl-7-nitroindolines, which include derivatives of 7-methoxy compounds, explore their use as photolabile precursors in neuroactive amino acids, suggesting applications in neurochemistry and drug delivery systems (Papageorgiou & Corrie, 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P272, P280, P301+P312+P330, P302+P352, P333+P313, P363, and P501 .

properties

IUPAC Name

7-methoxy-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQOHRXBGFZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174166
Record name Methyl hydrogen heptane-1,7-dioate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-7-oxoheptanoic acid

CAS RN

20291-40-1
Record name 1-Methyl heptanedioate
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Record name Methyl hydrogen heptane-1,7-dioate
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Record name Methyl hydrogen heptane-1,7-dioate
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Record name Methyl hydrogen heptane-1,7-dioate
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Synthesis routes and methods

Procedure details

According to a feature of the present invention there is provided, a process for the synthesis of EXOCHELIN 772SM(R) comprising the steps of reacting a mixture of pimelic acid, dimethyl pimelate, hydrochloric acid, methanol and di-n-butyl ether to produce methyl hydrogen pimelate and then mixing the methyl hydrogen pimelate with thionyl chloride and dimethyl formamide to generate methylpimeloyl chloride which was stored for later reaction. This was then added to a suspension of O-benzyl hydroxylamine hydrochloride and triethyl amine in CH2Cl2 to produce O-benzylmethylpimelyl hydroxamate. To a solution of (L)-6-hydroxynorleucine and triethylamine in a tetrahydrofuran (THF)-water mixture a solution of di-tert-butyl dicarbonate in THF was added. An aqueous layer was then acidified to a pH 3 with citric acid and extracted with EtOAc. The organic layer was dried and purified to produce (L)-N-Boc-6-hydroxynorleucine (L)-N-Boc-6-hydroxynorleucine was reacted with allyl bromide to produce (L)-N-Boc-6-hydroxynorleucine allyl ester. To (L)-N-Boc-6-hydroxynorleucine allyl ester and carbon tetrabromide in anhydrous CH2Cl2 was added triphenylphosphine to provide a viscous oil. which was then added to EtOAc/hexane and (L)-N-Boc-6-bromonorleucine allyl ester was recovered. A mixture of (L)-N-Boc-6-bromonorleucine allyl ester, O-benzylmethylpimelyl hydroxamate, potassium iodide (KI) and potassium carbonate in anhydrous acetone was prepared and (L)-N6 -methylpimelyl-N6 -(benzyloxy)-N2 -Boc-lysine allyl ester was recovered. Trifluoro acetic acid was added to the (L)-N6 -methylpimelyl-N6 -(benzyloxy)-N2 -Boc-lysine allyl ester to form a solid intermediate which was added to (L)-N-(2-(benzyloxy)benzoyl)serine and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline to produce a light brown viscous oil identified as (L)-N6 -Methylpimelyl-N6 -(benzyloxy)-N2 -((L)-N-(2-(benzyloxy)benzoyl) serine)-lysine allyl ester. Thionyl chloride was gradually added to a cooled (- 30° C. bath) solution of the lysine allyl ester in anhydrous tetrahydrofuran (THF) and the golden colored oil was then purified to provide a light brown viscous oil identified as (L)-M-Methylpimelyl-N6 -(benzyloxy)-N2 -((S)-2-(2-benzyloxy) phenyl)-2-oxazoline4-carbonyl)-lysine allyl ester. To the solution of oxazoline-lysine allyl ester in anhydrous CH2Cl2 was added morpholine and tetrakis(triphenylphosphine) palladium to provide an acid. To a solution of acid and (L)-Nα -((S)-3-hydroxybutyryl)-α-amino-N-(benzyloxy) caprolactam in anhydrous THF was gradually added diethyl azodicarboxylate. The material isolated was mixed with MeOH, palladium and hydrogen. The mixture was filtered and the solvent was subsequently removed under reduced pressure and co-evaporated with CH2Cl2 to provide an off-white flaky solid determined by NMR analysis indicated to be Exochelin 772SM(R) shown as formula 1a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Wang, C Cherian, S Orr, S Mitchell-Ryan… - Journal of medicinal …, 2013 - ACS Publications
… To a solution of 7-methoxy-7-oxoheptanoic acid (4a) (0.32 g, 1.5 mmol) in a 50 mL flask was added oxalyl chloride (1.5 mL) and anhydrous CH 2 Cl 2 (10 mL). The resulting solution …
Number of citations: 30 pubs.acs.org
CT Nieto, MM Salgado, SH Domínguez, D Díez… - Tetrahedron …, 2014 - Elsevier
Different synthetic procedures are described in the rapid elaboration of flexible PNA monomers based on the 6-amino-8-base-octanoate and 5-amino-7-base-heptanoate scaffolds. …
Number of citations: 13 www.sciencedirect.com
R Ojha, HL Huang, WC HuangFu, YW Wu… - European Journal of …, 2018 - Elsevier
A series of 1-aroylindoline-hydroxamic acids have been synthesized in the present study. The results of the biological evaluation led to the identification of compound 12 as dual HDAC6…
Number of citations: 41 www.sciencedirect.com
JC Mortensen, J Damjanovic, J Miao, T Hui… - Protein …, 2022 - Wiley Online Library
… dataset) were excluded from the analysis using Rosetta repacking because the protein chains contain residues such as pyroglutamic acid, (2S)-2-amino-7-methoxy-7-oxoheptanoic acid…
Number of citations: 1 onlinelibrary.wiley.com
Q Wang, F Meng, Y Xie, W Wang, Y Meng, L Li… - ACS central …, 2023 - ACS Publications
… To a solution of 7-methoxy-7-oxoheptanoic acid (200 mg, 1.15 mmol) and 6-bromoindoline (189.8 mg, 0.96 mmol) in dimethylformamide (DMF) (5 mL) were added N,N-…
Number of citations: 5 pubs.acs.org
C Meyners, M Mertens, P Wessig… - … –A European Journal, 2017 - Wiley Online Library
… 7-Methoxy-7-oxoheptanoic acid (10 c):38 Compound 9 was synthesised according to the procedure of Cisneros et al. starting from pimelic acid (8; 3.02 g, 18.84 mmol). After heating in …
X Zhang, J Zhang, L Tong, Y Luo, M Su, Y Zang… - Bioorganic & medicinal …, 2013 - Elsevier
… Starting from 2 and 7-methoxy-7-oxoheptanoic acid, 57.8% of 3d was obtained as colourless oil according to above-mentioned general procedure. H NMR (500 MHz, CDCl 3 ) δ 1.28–…
Number of citations: 73 www.sciencedirect.com
P Guan, X Hou, F Wang, F Yi, W Xu, H Fang - Bioorganic & medicinal …, 2012 - Elsevier
Histone deacetylase (HDAC) inhibitors have emerged as a new class of anticancer agents, targeting the biological processes including cell cycle, apoptosis and differentiation. In the …
Number of citations: 63 www.sciencedirect.com
J Wang, M Su, T Li, A Gao, W Yang, L Sheng… - European Journal of …, 2017 - Elsevier
… To a solution of 7-methoxy-7-oxoheptanoic acid (165 mg, 0.9 mmol) in SOCl 2 (2 mL) at 50 C, the mixture was stirred 2 h. After removal of the solvent, 7a (150 mg, 0.59 mmol) in dry THF …
Number of citations: 16 www.sciencedirect.com
K Nepali, TI Hsu, CM Hsieh, WL Lo, MJ Lai… - European Journal of …, 2021 - Elsevier
… (888 mg, 4.6 mmol), HOBt (470 mg, 3.48 mmol) and DIPEA (1 mL, 5.7 mmol) in DMF (5 mL) was stirred at room temperature for 30 min before adding 7-methoxy-7-oxoheptanoic acid (…
Number of citations: 13 www.sciencedirect.com

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